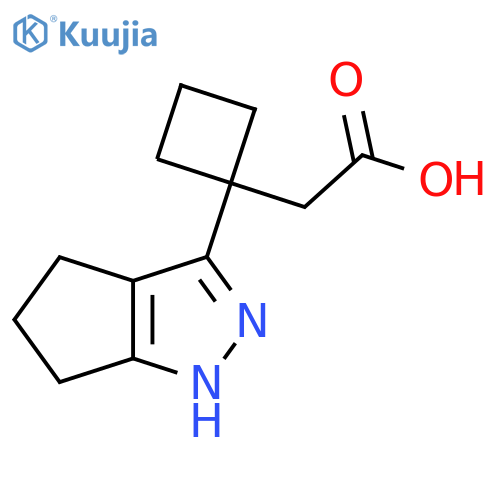Cas no 2229198-85-8 (2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid)

2229198-85-8 structure
商品名:2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid
2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid
- 2229198-85-8
- 2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid
- EN300-1774199
-
- インチ: 1S/C12H16N2O2/c15-10(16)7-12(5-2-6-12)11-8-3-1-4-9(8)13-14-11/h1-7H2,(H,13,14)(H,15,16)
- InChIKey: LJMSONRLMICXEY-UHFFFAOYSA-N
- ほほえんだ: OC(CC1(C2C3CCCC=3NN=2)CCC1)=O
計算された属性
- せいみつぶんしりょう: 220.121177757g/mol
- どういたいしつりょう: 220.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 66Ų
2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1774199-0.25g |
2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |
2229198-85-8 | 0.25g |
$1604.0 | 2023-09-20 | ||
| Enamine | EN300-1774199-5.0g |
2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |
2229198-85-8 | 5g |
$5056.0 | 2023-05-23 | ||
| Enamine | EN300-1774199-10g |
2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |
2229198-85-8 | 10g |
$7497.0 | 2023-09-20 | ||
| Enamine | EN300-1774199-1g |
2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |
2229198-85-8 | 1g |
$1742.0 | 2023-09-20 | ||
| Enamine | EN300-1774199-10.0g |
2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |
2229198-85-8 | 10g |
$7497.0 | 2023-05-23 | ||
| Enamine | EN300-1774199-2.5g |
2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |
2229198-85-8 | 2.5g |
$3417.0 | 2023-09-20 | ||
| Enamine | EN300-1774199-0.05g |
2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |
2229198-85-8 | 0.05g |
$1464.0 | 2023-09-20 | ||
| Enamine | EN300-1774199-5g |
2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |
2229198-85-8 | 5g |
$5056.0 | 2023-09-20 | ||
| Enamine | EN300-1774199-0.1g |
2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |
2229198-85-8 | 0.1g |
$1533.0 | 2023-09-20 | ||
| Enamine | EN300-1774199-0.5g |
2-(1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclobutyl)acetic acid |
2229198-85-8 | 0.5g |
$1673.0 | 2023-09-20 |
2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
2229198-85-8 (2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid) 関連製品
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
